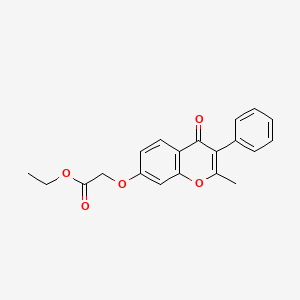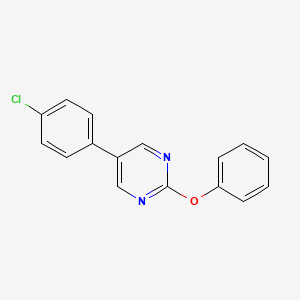
N-(2-(thiophen-3-yl)benzyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(thiophen-3-yl)benzyl)pyrazine-2-carboxamide” is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis .
Chemical Reactions Analysis
The synthesis of pyrazinamide analogues involves chemical reactions with pyrazine-2-carboxylic acids and amines . The type of amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines can affect the yield of the pyrazine-2-carboxamides and the reaction time .Aplicaciones Científicas De Investigación
Facile Synthesis and Electronic Properties
A study by Ahmad et al. (2021) focused on the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions. The research explored the electronic and nonlinear optical properties of these compounds through density functional theory (DFT) calculations. The study highlighted the influence of different substituents on the electronic properties and the potential application of these compounds in materials science, particularly in nonlinear optics (Ahmad et al., 2021).
Antimicrobial and Anticancer Evaluation
Another study by Senthilkumar et al. (2021) synthesized a new organic compound structurally related to the one of interest and evaluated its antibacterial, antifungal, and anticancer activities. This research underscores the potential pharmaceutical applications of such compounds, especially in developing new therapeutics against various microbial infections and cancers (Senthilkumar et al., 2021).
Antimycobacterial Agents
The research by Zítko et al. (2018) designed N-(pyrazin-2-yl)benzamides as retro-amide analogues with in vitro antimycobacterial activity. This study reveals the compound's potential as antimycobacterial agents, indicating its application in treating tuberculosis and other mycobacterial infections (Zítko et al., 2018).
Stabilization of Trivalent Nickel
A study by Singh and Mukherjee (2005) explored the coordination chemistry of pyrazine-amide-thioether with nickel and copper, revealing how these ligands stabilize trivalent nickel. This research provides insights into the application of such compounds in catalysis and materials science, especially in developing new catalytic systems (Singh & Mukherjee, 2005).
Cytotoxicity and Heterocyclic Synthesis
The synthesis and evaluation of cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives were investigated by Hassan et al. (2014). This study highlights the pharmaceutical applications of these compounds, especially in developing new anticancer drugs (Hassan et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to have anti-tubercular activity , suggesting they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth and replication of this bacterium.
Propiedades
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(15-10-17-6-7-18-15)19-9-12-3-1-2-4-14(12)13-5-8-21-11-13/h1-8,10-11H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGGUWMZMTUGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2981157.png)
![2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2981158.png)
![Spiro[chromene-2,4'-piperidine] hydrochloride](/img/structure/B2981159.png)





![4-BROMO-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE](/img/structure/B2981170.png)
![tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2981172.png)

![1-Isopropyl-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B2981175.png)


